molecular formula C9H8FN3O2S B249410 3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole

3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole

Cat. No. B249410
M. Wt: 241.24 g/mol
InChI Key: PKIKLHMVLTVYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in the development of cancer.
Biochemical and Physiological Effects:
3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of HDACs. Additionally, this compound has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole in lab experiments is its potential to be used as a diagnostic tool in medical imaging. This compound has also shown promising results in the treatment of cancer and inflammation. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be further studied and evaluated.

Future Directions

There are several future directions for research on 3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole. One of the potential future directions is the development of more efficient and cost-effective synthesis methods for this compound. Another potential future direction is the further evaluation of its potential use as a diagnostic tool in medical imaging. Additionally, further research is needed to evaluate its potential applications in the treatment of microbial infections and other diseases.

Synthesis Methods

The synthesis of 3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole involves the reaction of 4-fluorobenzyl chloride with sodium azide in the presence of copper(I) bromide and N,N-dimethylformamide (DMF) to obtain 4-fluorobenzyl azide. The obtained 4-fluorobenzyl azide is then reacted with sodium sulfonate in the presence of copper(I) bromide and DMF to obtain 3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole.

Scientific Research Applications

3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. This compound has also been studied for its potential use as a diagnostic tool in medical imaging.

properties

Product Name

3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole

Molecular Formula

C9H8FN3O2S

Molecular Weight

241.24 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H8FN3O2S/c10-8-3-1-7(2-4-8)5-16(14,15)9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13)

InChI Key

PKIKLHMVLTVYJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=NN2)F

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=NN2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.